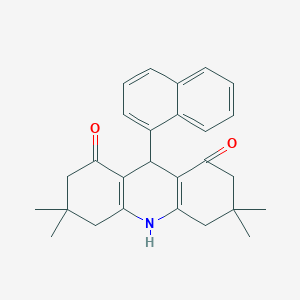
1-tosylindoline
Vue d'ensemble
Description
1-tosylindoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indoline core substituted with a sulfonyl group attached to a 4-methylphenyl ring. This structural motif imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-tosylindoline can be achieved through various synthetic routes. One common method involves the reaction of indoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-tosylindoline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfinyl or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline core, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonyl groups at specific positions on the indoline core.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Indole derivatives, including 1-tosylindoline, have shown promise as bioactive molecules with potential antiviral, anticancer, and antimicrobial properties. Research has focused on understanding their interactions with biological targets and pathways.
Medicine: The compound’s potential therapeutic applications are being explored in the development of new drugs for the treatment of various diseases. Its ability to modulate specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used as a building block for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-tosylindoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity. The indoline core may also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-tosylindoline can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 1-[(4-Chlorophenyl)sulfonyl]indoline, 1-[(4-Methoxyphenyl)sulfonyl]indoline, and 1-[(4-Nitrophenyl)sulfonyl]indoline. These compounds share the indoline core and sulfonyl group but differ in the substituents on the phenyl ring.
Uniqueness: The presence of the 4-methyl group in this compound imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a unique and valuable compound for research and applications.
Propriétés
Formule moléculaire |
C15H15NO2S |
|---|---|
Poids moléculaire |
273.4g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H15NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3 |
Clé InChI |
XRAGAKWEPOMNPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378171.png)
![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378172.png)
![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)

![N-(4-iodophenyl)-N-({2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}methylene)amine](/img/structure/B378175.png)
![N-{4-[(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)amino]phenyl}acetamide](/img/structure/B378176.png)
![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(3-pyridinyl)acrylonitrile](/img/structure/B378181.png)
![isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B378182.png)
![4-({[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B378185.png)

![1-(4-fluorophenyl)-2-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B378187.png)
![N-(3,4-dichlorophenyl)-N-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]-1-methylethyl}amine](/img/structure/B378189.png)
![1-(3,4-Dichlorophenyl)-4-[(2,6-dimethylphenyl)imino]-5-ethyl-5-methyl-2-imidazolidinethione](/img/structure/B378193.png)
